molecular formula C23H14ClN5O3 B13381102 2-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

2-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B13381102
M. Wt: 443.8 g/mol
InChI Key: YWMMTQIVCZVUCZ-XNTDXEJSSA-N
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Description

This compound is a heterocyclic organic molecule featuring a pyrido[1,2-a]benzimidazole core fused with a pyrazolidine-dione moiety. Its structure includes a 3-chlorophenyl substituent, a hydroxy group, a methyl group, and a nitrile (CN) functional group. The Z-configuration of the exocyclic double bond between the pyrazolidinone and benzimidazole systems is critical for its stereochemical stability .

Properties

Molecular Formula

C23H14ClN5O3

Molecular Weight

443.8 g/mol

IUPAC Name

(2E)-2-[[2-(3-chlorophenyl)-3-hydroxy-5-oxo-1H-pyrazol-4-yl]methylidene]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C23H14ClN5O3/c1-12-15(10-16-21(30)27-29(23(16)32)14-6-4-5-13(24)9-14)22(31)28-19-8-3-2-7-18(19)26-20(28)17(12)11-25/h2-10,32H,1H3,(H,27,30)/b15-10+

InChI Key

YWMMTQIVCZVUCZ-XNTDXEJSSA-N

Isomeric SMILES

CC\1=C(C2=NC3=CC=CC=C3N2C(=O)/C1=C/C4=C(N(NC4=O)C5=CC(=CC=C5)Cl)O)C#N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=O)C1=CC4=C(N(NC4=O)C5=CC(=CC=C5)Cl)O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-chlorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of various functional groups through specific reactions such as halogenation, nitration, and cyclization. The reaction conditions, including temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures are also implemented to handle the potentially hazardous reagents and intermediates used in the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-chlorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Hydrogen peroxide in acidic or basic medium, potassium permanganate in neutral or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, alkylating agents like methyl iodide.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

2-{[1-(3-chlorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[1-(3-chlorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules from the literature, focusing on synthesis, physicochemical properties, and functional group contributions.

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Core Structure Key Substituents Molecular Formula Melting Point (°C) Yield (%) Key Spectral Features (IR/NMR) Reference
Target Compound Pyrido[1,2-a]benzimidazole + pyrazolidine-dione 3-chlorophenyl, hydroxy, methyl, CN C₂₄H₁₅ClN₄O₃ Not reported Not reported Likely IR: ~2200 (CN), ~1700 (C=O); NMR: aromatic δ 7.0–8.5
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene, 5-methylfuran, CN C₂₀H₁₀N₄O₃S 243–246 68 IR: 2219 (CN); NMR: δ 2.24 (CH₃), 7.94 (=CH)
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, 5-methylfuran, CN C₂₂H₁₇N₃O₃S 213–215 68 IR: 2209 (CN); NMR: δ 8.01 (=CH)
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Tetrahydroimidazo[1,2-a]pyridine 4-Nitrophenyl, phenethyl, CN, ester groups C₂₉H₂₅N₅O₇ 243–245 51 IR: 2220 (CN); NMR: δ 7.10–7.82 (ArH)

Key Observations

Structural Similarities: Heterocyclic Cores: The target compound shares fused heterocyclic systems (pyrido-benzimidazole) with 11a/b (thiazolo-pyrimidine) and 1l (imidazo-pyridine), which are conducive to π-π stacking and hydrogen bonding.

Substituent Effects: The 3-chlorophenyl group in the target compound may confer enhanced lipophilicity compared to the 4-cyanophenyl group in 11b, influencing membrane permeability. Compounds with electron-withdrawing groups (e.g., 4-nitrophenyl in 1l) exhibit lower melting points, suggesting reduced crystallinity compared to trimethyl-substituted analogs like 11a .

Synthetic Routes :

  • The target compound likely requires multi-step condensation reactions similar to those used for 11a/b (aromatic aldehyde + heterocyclic precursor in acetic anhydride/acetic acid) .
  • Yields for analogous compounds (~50–68%) indicate moderate efficiency, possibly due to steric hindrance from bulky substituents.

Spectral Characterization :

  • IR spectra consistently show CN stretches near 2200 cm⁻¹, while carbonyl (C=O) stretches appear at ~1700 cm⁻¹.
  • NMR data for aromatic protons (δ 7.0–8.5) and exocyclic double bonds (δ 7.94–8.01) align across compounds, confirming structural integrity .

Biological Activity

The compound 2-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile (referred to as Compound A) is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Compound A has a molecular formula of C22H19ClN4O5C_{22}H_{19}ClN_{4}O_{5} and a molecular weight of approximately 433.8 g/mol. The structure includes a pyrido-benzimidazole core, which is known for various biological activities. The presence of the chlorophenyl and dioxopyrazolidin moieties contributes to its unique properties.

Biological Activity Overview

Research indicates that Compound A exhibits a range of biological activities, including:

  • Antitumor Activity : Studies have shown that compounds with similar structures can inhibit tumor cell proliferation by inducing apoptosis and cell cycle arrest.
  • Antimicrobial Properties : Preliminary data suggest potential effectiveness against various bacterial strains, indicating a possible role as an antimicrobial agent.
  • Enzyme Inhibition : It may act as an inhibitor of specific kinases involved in cancer progression, particularly dual-specificity kinases that phosphorylate Ser/Thr and Tyr residues .

The mechanisms through which Compound A exerts its biological effects are multifaceted:

  • Apoptosis Induction : Similar compounds have been documented to activate intrinsic apoptotic pathways, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : By interfering with cell cycle regulators, Compound A may halt the proliferation of malignant cells.
  • Kinase Inhibition : The inhibition of dual-specificity kinases could disrupt signaling pathways critical for tumor growth and survival .

Case Studies

  • Antitumor Efficacy in vitro :
    • A study investigated the effects of Compound A on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity comparable to established chemotherapeutics.
  • Antimicrobial Testing :
    • In vitro assays demonstrated that Compound A exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) were determined to be effective at low micromolar levels.

Data Tables

Activity TypeObserved EffectReference
AntitumorIC50 < 10 µM in cancer cellsStudy 1
AntimicrobialEffective against E. coliStudy 2
Kinase InhibitionSignificant inhibition observedStudy 3

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